3-Hydroxy-6-methoxy-2-phenyl-1H-quinolin-4-one
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Overview
Description
3-Hydroxy-6-methoxy-2-phenyl-1H-quinolin-4-one: is a quinoline derivative with the molecular formula C16H13NO3 and a molecular weight of 267.28 g/mol . This compound is characterized by its unique structure, which includes a hydroxy group at the 3-position, a methoxy group at the 6-position, and a phenyl group at the 2-position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-6-methoxy-2-phenyl-1H-quinolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminobenzophenone with ethyl acetoacetate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is typically carried out in an ethanol solvent under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-6-methoxy-2-phenyl-1H-quinolin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 3-position can be oxidized to form a quinone derivative.
Reduction: The carbonyl group at the 4-position can be reduced to form a hydroxyquinoline derivative.
Substitution: The methoxy group at the 6-position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Amino or thio-substituted quinoline derivatives.
Scientific Research Applications
Chemistry: 3-Hydroxy-6-methoxy-2-phenyl-1H-quinolin-4-one is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for drug development .
Medicine: The compound’s pharmacological properties are being explored for the treatment of various diseases, including bacterial infections and cancer. Its ability to inhibit specific enzymes and pathways is of particular interest in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the development of dyes and pigments. Its stability and color properties make it suitable for use in various applications .
Mechanism of Action
The mechanism of action of 3-Hydroxy-6-methoxy-2-phenyl-1H-quinolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
4-Hydroxy-2-quinolone: Similar structure but with a hydroxy group at the 4-position.
6-Methoxyquinoline: Similar structure but without the hydroxy and phenyl groups.
2-Phenylquinoline: Similar structure but without the hydroxy and methoxy groups.
Uniqueness: 3-Hydroxy-6-methoxy-2-phenyl-1H-quinolin-4-one is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both hydroxy and methoxy groups enhances its reactivity and potential for modification, making it a versatile compound in various fields of research .
Properties
Molecular Formula |
C16H13NO3 |
---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
3-hydroxy-6-methoxy-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C16H13NO3/c1-20-11-7-8-13-12(9-11)15(18)16(19)14(17-13)10-5-3-2-4-6-10/h2-9,19H,1H3,(H,17,18) |
InChI Key |
YGLOBCLZHQMCQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C(C2=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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